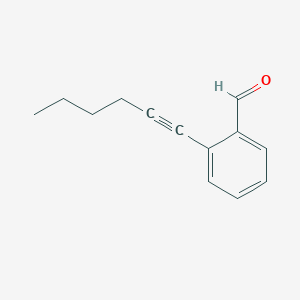

2-Hex-1-ynyl-benzaldehyde

Descripción

Significance and Research Context of Alkynyl-Substituted Benzaldehydes

Alkynyl-substituted benzaldehydes, such as 2-hex-1-ynyl-benzaldehyde, are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their importance stems from the presence of two highly reactive functional groups: the aldehyde and the alkyne. This dual functionality allows for a diverse range of chemical reactions, making them valuable intermediates in the construction of more complex molecular architectures.

The alkyne group, a carbon-carbon triple bond, is a linchpin for various coupling reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides, a fundamental transformation in organic synthesis. libretexts.orgwikipedia.org Furthermore, the alkyne moiety can participate in "click chemistry" reactions, which are known for their high efficiency and selectivity. myskinrecipes.com The aldehyde group, on the other hand, is a classic electrophile, readily undergoing nucleophilic addition and a variety of condensation reactions.

The strategic placement of these two functional groups in an ortho position, as seen in 2-alkynylaryl aldehydes, creates a unique chemical environment that enables a variety of tandem and multicomponent reactions. researchgate.netliberty.edu These reactions, where multiple bonds are formed in a single operation, are highly sought after for their efficiency and atom economy. Researchers have explored various reaction pathways involving these substrates, including those where the aldehyde or the alkyne acts as an electrophile, as well as cyclization reactions. researchgate.net

Overview of Strategic Importance in Organic Synthesis and Medicinal Chemistry

The versatility of this compound and its analogs makes them strategically important in both organic synthesis and medicinal chemistry. In organic synthesis, these compounds serve as key building blocks for the creation of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. myskinrecipes.com Their ability to undergo a multitude of transformations allows chemists to construct complex molecular frameworks with a high degree of control.

In medicinal chemistry, the structural motifs accessible from alkynyl-substituted benzaldehydes are of particular interest. For instance, these compounds can be used to synthesize various heterocyclic compounds, which are prevalent in many drug molecules. researchgate.net The Sonogashira coupling, a key reaction for these compounds, has been employed in the synthesis of various pharmaceuticals. wikipedia.org Benzaldehyde (B42025) itself and its derivatives have known applications in the pharmaceutical industry as intermediates for drug synthesis. sprchemical.com The ability to readily introduce diverse functional groups via the alkyne and aldehyde handles allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. Furthermore, the incorporation of the alkyne moiety can lead to the development of compounds for applications in materials science, such as liquid crystals and organic electronic materials, due to the formation of conjugated systems. myskinrecipes.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 106824-45-7 | myskinrecipes.comglpbio.com |

| Molecular Formula | C13H14O | myskinrecipes.comglpbio.comchemspider.com |

| Molecular Weight | 186.25 g/mol | glpbio.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-hex-1-ynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETDVTPMFRPTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446782 | |

| Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106824-45-7 | |

| Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hex 1 Ynyl Benzaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.com In the context of 2-Hex-1-ynyl-benzaldehyde synthesis, the Sonogashira coupling is the most prominent and widely utilized method. wikipedia.orglibretexts.org

The Sonogashira reaction involves the coupling of a terminal alkyne, in this case, 1-hexyne (B1330390), with an aryl halide, such as 2-bromobenzaldehyde (B122850), in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (2-bromobenzaldehyde) to a palladium(0) complex. This is followed by transmetalation, where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the desired product, this compound, and regenerates the palladium(0) catalyst. youtube.com

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (1-hexyne) in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle. libretexts.org

While the precise mechanism is still a subject of research, this dual-cycle model provides a robust framework for understanding the reaction. libretexts.org

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Catalyst Systems: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. beilstein-journals.org The choice of catalyst can significantly impact reaction efficiency.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are frequently used to stabilize the palladium catalyst and influence its reactivity. hes-so.ch The development of bulky and electron-rich ligands has led to more efficient couplings. libretexts.org

Solvents: The reaction is often carried out in amine bases like triethylamine, which can also act as the solvent. beilstein-journals.org However, other solvents such as methanol, acetonitrile (B52724), and even water have been successfully used in modified Sonogashira protocols. kaust.edu.sathalesnano.com

Base: A base is required to deprotonate the terminal alkyne. wikipedia.org Triethylamine is a common choice, but other bases like cesium carbonate have also been shown to be effective. kaust.edu.sa

| Parameter | Common Choices | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates C-C bond formation |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃, sXPhos | Stabilizes and modifies catalyst reactivity |

| Solvent | Triethylamine, Acetonitrile, Water | Provides reaction medium |

| Base | Triethylamine, Cesium Carbonate | Deprotonates the terminal alkyne |

This table presents common choices for various parameters in the Sonogashira coupling for synthesizing compounds like this compound.

Research has focused on enhancing the yields of Sonogashira couplings. One key aspect is the reactivity of the aryl halide, with the general trend being I > Br > Cl. wikipedia.org The choice of aryl iodide often leads to higher yields at milder conditions. wikipedia.org For instance, using 2-iodobenzaldehyde (B48337) instead of 2-bromobenzaldehyde could potentially increase the yield of this compound.

A significant advantage of the Sonogashira coupling is that the formation of the C(sp²)-C(sp) bond does not create a new stereocenter, and the stereochemistry of the starting materials is retained in the final product. libretexts.org This is particularly relevant when using substituted alkynes or vinyl halides.

The Cadiot-Chodkiewicz coupling is another important reaction for the synthesis of diynes, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. wikipedia.orgsynarchive.com While not directly a method for synthesizing this compound from 2-bromobenzaldehyde and 1-hexyne, it is a relevant methodology for forming the alkyne bond in similar structures. The reaction proceeds selectively to couple the terminal alkyne with the haloalkyne, yielding a single product. wikipedia.org The mechanism involves the formation of a copper(I) acetylide followed by oxidative addition and reductive elimination. wikipedia.org Recent advancements have focused on developing air-tolerant conditions for this reaction. chemistryviews.org

While palladium catalysis is dominant, research into alternative transition metals is ongoing. Nickel-catalyzed Sonogashira-type couplings have been developed, offering a potentially more cost-effective alternative to palladium. wikipedia.org Additionally, gold has been reported to act as a heterogeneous catalyst for similar coupling reactions. wikipedia.org The development of these alternative methods aims to broaden the scope and sustainability of cross-coupling reactions. youtube.com

Sonogashira Coupling of 2-Bromobenzaldehyde with 1-Hexyne

Multicomponent Reaction Systems for this compound Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single pot to form a product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to its synthesis, particularly through copper-catalyzed systems.

Copper-Catalyzed Three-Component Coupling Variations

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, provides a direct route to this compound. This reaction typically involves the coupling of a terminal alkyne (1-hexyne) with an aryl halide (such as 2-iodobenzaldehyde) and is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgkaust.edu.saorganic-chemistry.org The copper(I) salt plays a crucial role by reacting with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org

The general scheme for the copper-catalyzed Sonogashira coupling to synthesize this compound is as follows:

Image: General Sonogashira reaction scheme for the synthesis of this compound from 2-iodobenzaldehyde and 1-hexyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Variations of this three-component system (aryl halide, alkyne, and base) focus on optimizing the catalyst, solvent, and base to improve yields and reaction conditions.

Table 1: Illustrative Reaction Conditions for Sonogashira Coupling of Aryl Halides with Alkynes

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Iodobenzaldehyde | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | Est. High |

| 2-Bromobenzaldehyde | Phenylacetylene | Pd(OAc)₂ (1) | CuI (2) | n-BuNH₂ | Toluene | 80 | 95 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 100 | 98 |

Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions. The estimated high yield for the synthesis of this compound is based on the high efficiency of Sonogashira couplings with iodoarenes.

Development of Novel and Efficient Preparative Pathways

Research into the synthesis of aryl alkynes continues to focus on developing more efficient, cost-effective, and environmentally friendly methods. For the preparation of this compound, this includes the exploration of:

Copper-free Sonogashira Reactions: To avoid the potential for Glaser-Hay side reactions (homo-coupling of the alkyne) and to simplify purification, copper-free protocols have been developed. nih.gov These often require different palladium catalysts and reaction conditions.

Nickel-Catalyzed Couplings: Nickel-based catalysts are being investigated as a more economical alternative to palladium for Sonogashira-type reactions. wikipedia.orgnih.gov These systems can also offer different reactivity and selectivity profiles.

Methodological Standardization and Reproducibility in this compound Synthesis

The reproducibility of synthetic procedures is paramount for their application in research and industry. Standardization of methodologies for the synthesis of this compound is crucial to ensure consistent yields and purity.

Protocol Harmonization and Quality Control Measures

To ensure reproducibility, detailed and harmonized protocols are necessary. This involves the standardization of several key parameters:

Reagent Purity: The purity of the starting materials, particularly the 2-halobenzaldehyde and 1-hexyne, can significantly impact the reaction outcome.

Catalyst Quality and Loading: The activity of the palladium and copper catalysts can vary. Standardizing the source, handling, and precise loading of the catalysts is critical.

Solvent and Base Quality: The solvent and base must be of appropriate grade and free from impurities that could interfere with the catalytic cycle. Anhydrous and deoxygenated conditions are often required for Sonogashira reactions. organic-chemistry.org

Reaction Temperature and Time: Precise control over the reaction temperature and a consistent reaction time are essential for obtaining reproducible results.

Table 2: Key Parameters for Standardization of this compound Synthesis

| Parameter | Recommended Control Measure | Rationale |

| Reactants | Use of high-purity 2-iodobenzaldehyde and 1-hexyne. | Impurities can poison the catalyst and lead to side reactions. |

| Catalyst | Consistent source and batch of Pd and Cu catalysts; precise weighing. | Catalyst activity can vary, affecting reaction rate and yield. |

| Solvent/Base | Use of anhydrous, deoxygenated solvents and high-purity amines. | Water and oxygen can deactivate the catalysts. |

| Atmosphere | Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents catalyst oxidation and Glaser coupling. |

| Temperature | Use of a reliable and calibrated heating/cooling system. | Reaction kinetics are highly temperature-dependent. |

| Monitoring | Consistent use of TLC, GC, or LC-MS for reaction tracking. | Ensures the reaction is stopped at the optimal time. |

In Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of the synthesis of this compound can provide valuable insights into the reaction kinetics and mechanism, allowing for precise control and optimization. Several in-situ spectroscopic techniques can be employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the disappearance of the C-H stretching band of the terminal alkyne in 1-hexyne and the appearance of the internal alkyne C≡C stretch in the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of reactants, products, and any significant intermediates or byproducts in real-time.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): While not strictly in-situ, these techniques can be used for rapid at-line analysis of reaction aliquots to determine conversion and product formation with high accuracy. thalesnano.com

The application of these techniques facilitates a deeper understanding of the reaction, enabling the development of more robust and reproducible synthetic protocols for this compound.

Chemical Reactivity and Transformative Potential of 2 Hex 1 Ynyl Benzaldehyde

Aldehyde Group Functionalization

The aldehyde group in 2-Hex-1-ynyl-benzaldehyde is a primary site for various chemical modifications, including oxidation, reduction, and nucleophilic addition reactions. These transformations alter the oxidation state of the carbonyl carbon and allow for the introduction of new functional groups.

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to their corresponding carboxylic acids, and this transformation is a fundamental reaction in organic chemistry. youtube.com A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) and chromium-based reagents to milder, more selective methods. youtube.comlibretexts.org For instance, the Jones reagent (CrO₃ in aqueous acid) is a common and efficient method for oxidizing aldehydes to carboxylic acids, often providing good yields at room temperature. libretexts.org The mechanism of this oxidation typically involves the formation of a hydrate (B1144303) intermediate at the carbonyl group, which is then further oxidized. libretexts.org

Modern synthetic methods also employ more environmentally benign and selective catalysts. N-heterocyclic carbene (NHC) organocatalysts, for example, can facilitate the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org This approach is notable for its efficiency with a wide range of aldehyde substrates, including those with electron-rich and sterically hindered profiles. organic-chemistry.org Another mild method involves the use of Oxone as the oxidant, which presents a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.org

The selective oxidation of the aldehyde in the presence of the alkyne is a key consideration for a molecule like this compound. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) have demonstrated high chemoselectivity, converting aldehydes to carboxylic acids while leaving other oxidizable functionalities, such as alkynes, untouched. nih.gov

Table 1: Selected Reagents for Aldehyde Oxidation

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room Temperature | Strong, can affect other functional groups |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong, can cleave C-C bonds libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Aerobic, mild conditions | High for aldehydes organic-chemistry.org |

| Oxone | Mild conditions | Good alternative to metal oxidants organic-chemistry.org |

Reduction Reactions to Primary Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-(Hex-1-yn-1-yl)phenyl)methanol. This transformation is typically achieved using metal hydride reagents. chadsprep.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. chadsprep.com NaBH₄ is a milder and more selective reducing agent, typically used in alcoholic solvents, while LiAlH₄ is a more powerful reagent capable of reducing a wider range of carbonyl compounds. libretexts.org

The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol. libretexts.org

Catalytic hydrogenation can also be employed for the reduction of aldehydes. However, this method can sometimes lead to the reduction of other unsaturated functional groups, such as the alkyne moiety in this compound, depending on the catalyst and reaction conditions used. Therefore, the choice of reducing agent is crucial for achieving selective reduction of the aldehyde group.

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Solvent | Reactivity and Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | Strong, reduces a wide range of carbonyls libretexts.org |

| Diborane (B₂H₆) | THF | Reduces carboxylic acids and aldehydes libretexts.org |

Nucleophilic Addition Reactions and Adduct Formation

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.com This nucleophilic addition reaction is a cornerstone of carbonyl chemistry, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol adduct. pressbooks.publibretexts.org

A wide array of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. masterorganicchemistry.com For instance, the addition of a Grignard reagent (R-MgX) to this compound would result in the formation of a secondary alcohol after an aqueous workup. The addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids or α-amino alcohols. savemyexams.com

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to both steric and electronic factors. pressbooks.pub The presence of only one alkyl or aryl substituent on the carbonyl carbon of an aldehyde results in less steric hindrance for the approaching nucleophile compared to the two substituents in a ketone. pressbooks.pub Electronically, the carbonyl carbon of an aldehyde is more electrophilic. libretexts.org

Alkyne Moiety Reactivity

The hex-1-ynyl group in this compound provides a second site for chemical transformations, distinct from the aldehyde functionality. The carbon-carbon triple bond can undergo various reactions, including substitutions and cycloadditions.

Cycloaddition Reactions and Annulation Strategies

The alkyne moiety of this compound is a prime candidate for participating in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For example, in the presence of a suitable diene, the alkyne can act as a dienophile in a Diels-Alder reaction, although alkynes are generally less reactive dienophiles than alkenes.

More relevant to the structure of this compound are annulation strategies, which involve the formation of a new ring fused to the existing benzene (B151609) ring. The strategic placement of the alkyne and aldehyde groups allows for intramolecular reactions that can lead to the formation of various heterocyclic structures. For instance, derivatives of 2-alkynylbenzaldehydes can undergo tandem annulation reactions with other reagents to form complex polycyclic systems. researchgate.net Research has shown that 2-alkynylanilines, which are structurally related to 2-alkynylbenzaldehydes, are versatile precursors for synthesizing a variety of heterocyclic scaffolds. researchgate.net These strategies often involve intramolecular trapping of in-situ generated intermediates. researchgate.net

Furthermore, cycloaddition reactions can be categorized based on the number of pi electrons involved from each component. youtube.com For example, a [4+2] cycloaddition involves a 4-pi electron system (diene) and a 2-pi electron system (dienophile). The stereochemistry of these reactions is often governed by the principles of frontier molecular orbital theory. youtube.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2-(Hex-1-yn-1-yl)phenyl)methanol |

| 2-alkynylbenzaldehydes |

| 2-alkynylanilines |

| Grignard reagents |

| Organolithium compounds |

| Cyanohydrin |

| α-hydroxy acids |

| α-amino alcohols |

| Sodium borohydride |

| Lithium aluminum hydride |

| Diborane |

| Jones Reagent |

| Potassium permanganate |

| Oxone |

| N-heterocyclic carbenes |

Metal-Catalyzed Alkyne Transformations

The internal alkyne of this compound is a key functional group that readily participates in a variety of metal-catalyzed transformations. These reactions leverage the ability of the carbon-carbon triple bond to coordinate with transition metals, which can then facilitate a cascade of events, including migratory insertions and reductive couplings, often culminating in the formation of new ring systems. The nature of the metal catalyst, ligands, and reaction conditions can be finely tuned to steer the reaction towards a specific outcome, highlighting the synthetic utility of this building block.

Recent advancements in catalysis have shown that earth-abundant metals like iron, cobalt, and nickel are effective in promoting transformations of alkynes. beilstein-journals.org For instance, iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands have been successfully employed for the dihydrosilylation of aliphatic alkynes. beilstein-journals.org While specific studies on this compound are not extensively documented, the established reactivity of similar 2-alkynylaryl systems provides a strong basis for predicting its behavior. It is anticipated that under similar catalytic conditions, the hexynyl group would undergo analogous transformations.

Furthermore, the interplay between the aldehyde and the alkyne under metal catalysis can lead to complex intramolecular cyclization reactions. The coordination of the metal to the alkyne can activate it towards nucleophilic attack by the aldehyde oxygen or a derivative thereof, leading to the formation of various heterocyclic systems.

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

The dual functionality of this compound makes it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds. The aldehyde group provides a handle for the introduction of nitrogen-containing moieties through condensation reactions, while the proximate alkyne is poised for subsequent intramolecular cyclization, often in a one-pot fashion. This approach allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Formation of Isoquinoline-4-Carboxylic Esters

The synthesis of isoquinoline (B145761) derivatives from 2-alkynylbenzaldehydes is a well-established transformation. A notable example involves the silver triflate-catalyzed reaction of a 2-alkynylbenzaldehyde with ethyl 2-isocyanoacetate, which efficiently yields isoquinolines. peerj.com This reaction proceeds under mild conditions and demonstrates high efficiency. While the original study may not have specifically used this compound, the methodology is broadly applicable to this class of compounds. The reaction likely proceeds through the formation of an intermediate from the condensation of the aldehyde with the isocyanoacetate, followed by a silver-catalyzed intramolecular cyclization onto the alkyne.

To synthesize isoquinoline-4-carboxylic esters specifically from this compound, one could envision a similar strategy. The reaction would involve the condensation of this compound with an isocyanoacetate ester, followed by a metal-catalyzed cyclization. The choice of catalyst and reaction conditions would be crucial in achieving high yields and regioselectivity.

Table 1: Plausible Reaction Conditions for Isoquinoline-4-Carboxylic Ester Synthesis

| Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Silver Triflate (AgOTf) | Ethyl 2-isocyanoacetate | Dichloromethane | Room Temperature | High (anticipated) | peerj.com |

Copper-Catalyzed Cycloisomerization for Quinolines

Copper catalysis has emerged as a powerful tool for the synthesis of quinoline (B57606) derivatives. While direct copper-catalyzed cycloisomerization of this compound itself to a quinoline is not the most common route, its derivatives can be readily transformed. For instance, the reaction of 2-aminobenzaldehydes with terminal alkynes, catalyzed by copper(I) iodide and an amine base, provides an efficient route to 2-substituted quinolines. This reaction proceeds via an addition/cycloisomerization cascade.

To apply this to this compound, it would first need to be converted to a 2-amino derivative. However, a more direct approach could involve a three-component reaction. For example, a copper-catalyzed reaction of a diaryliodonium salt, an alkynyl sulfide, and a nitrile can produce quinoline-4-thiols. redalyc.org Adapting this methodology, one could potentially use a derivative of this compound in a similar multi-component reaction to access functionalized quinolines.

Table 2: Representative Copper-Catalyzed Quinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| Diaryliodonium salt | Alkynyl sulfide | Nitrile | Copper salt | Quinoline-4-thiol | redalyc.org |

Pyrrolinone Derivatives via Condensation Reactions

The synthesis of pyrrolinone derivatives often involves the condensation of amines with carbonyl compounds and a subsequent cyclization step. While direct synthesis from this compound is not explicitly detailed in readily available literature, multicomponent reactions offer a promising avenue. For instance, the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones has been achieved using an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid.

Adapting this for this compound, it could serve as the aldehyde component in a similar reaction. Condensation with an amine and a suitable acetylenic ester could lead to the formation of a pyrrolinone core, with the 2-(hex-1-ynyl)phenyl substituent at a key position for further functionalization. The specific substitution pattern on the resulting pyrrolinone would depend on the nature of the other reactants.

Table 3: General Approach for Pyrrolinone Synthesis

| Aldehyde | Amine | Acetylenic Ester | Catalyst/Promoter | Product | Reference |

| Aromatic Aldehyde | Aniline | Diethyl acetylenedicarboxylate | Citric Acid/Ultrasound | Substituted 3-pyrrolin-2-one |

Synthesis of 2-(2-Hex-1-ynyl)benzylideneamines and their Reactivity

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form the corresponding imines, known as 2-(2-Hex-1-ynyl)benzylideneamines or Schiff bases. This reaction is typically reversible and can be catalyzed by acids. The resulting imines are valuable intermediates in organic synthesis, as the C=N double bond can undergo a variety of transformations.

The reactivity of these imines is of particular interest due to the presence of the neighboring alkyne. The imine nitrogen can act as an internal nucleophile, attacking the alkyne in an intramolecular fashion, often facilitated by a metal catalyst. This can lead to the formation of various nitrogen-containing heterocyclic systems. For example, the synthesis of functionalized H-pyrazolo[5,1-a]isoquinolines has been achieved through the sequential reactions of N'-(2-alkynylbenzylidene)hydrazides, which are derivatives of the corresponding imines. This transformation involves a bromine-mediated electrophilic cyclization or a silver-catalyzed nucleophilic addition to the alkyne.

The specific reactivity of a 2-(2-Hex-1-ynyl)benzylideneamine would depend on the nature of the substituent on the nitrogen atom and the reaction conditions employed. The hexynyl group provides a site for further elaboration, potentially leading to a diverse range of complex molecules.

Table 4: General Imine Formation from Aldehydes

| Aldehyde | Amine | Catalyst | Product | Reference |

| Benzaldehyde (B42025) | Primary Amine | Acid (e.g., Amberlyst® 15) | Schiff Base (Imine) | redalyc.org |

Biological and Biomedical Research Investigations of 2 Hex 1 Ynyl Benzaldehyde

Antitumor Activity Studies

Comprehensive searches for studies on the antitumor activities of 2-Hex-1-ynyl-benzaldehyde yielded no specific results. The following sub-sections remain unaddressed in current research literature.

Antimicrobial Properties and Applications

Similarly, the antimicrobial profile of this compound is not documented in the available scientific research.

Mechanistic Elucidation of Biological Activities

Understanding the mechanism of action is fundamental to the development of any therapeutic agent. For aldehydes, their antimicrobial effect is generally linked to their chemical reactivity. situbiosciences.com

Molecular Interactions and Binding Affinities with Biomolecules

There is no published data on the specific molecular interactions or binding affinities of this compound with any biological macromolecules. General studies on benzaldehyde (B42025) derivatives indicate that they can interact with proteins. For instance, some hydroxybenzaldehydes are thought to cause cell death by disintegrating the cell membrane and coagulating cytoplasmic constituents. nih.gov However, without experimental evidence such as molecular docking or binding assays for this compound, its specific molecular targets and the strength of these interactions are unknown.

Role of Nucleophilic Addition in Biological Pathways

The aldehyde functional group is an electrophilic center that can undergo nucleophilic addition reactions. This reactivity is central to the biological activity of many aldehydes. The carbonyl carbon can be attacked by nucleophilic residues in biomolecules, such as the amino groups in proteins or DNA bases. situbiosciences.com This covalent modification can disrupt the normal function of these macromolecules, leading to cellular damage and death. Aromatic aldehydes like benzaldehyde are generally less reactive in nucleophilic additions compared to their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring.

While this general principle of reactivity applies to the aldehyde moiety of this compound, there are no specific studies that elucidate the role of nucleophilic addition in any potential biological pathways it might be involved in. The impact of the ortho-hexynyl substituent on the reactivity of the aldehyde group in a biological context has not been investigated.

Impact of Alkyne and Aldehyde Moieties on Bioactivity

Both the aldehyde and alkyne functional groups are known to be important for the biological activity of various compounds. nih.govnumberanalytics.com

The aldehyde group , as previously discussed, is a reactive electrophile that can form covalent bonds with biological nucleophiles, a key mechanism for the antimicrobial activity of many aldehydes. situbiosciences.com The antimicrobial activity of various benzaldehyde derivatives has been documented, with some studies suggesting that substitutions on the benzene ring can modulate this activity. nih.govnih.gov

The alkyne moiety is also a significant functional group in medicinal chemistry. It is found in numerous natural products with a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. nih.gov The triple bond can participate in various chemical reactions and can also influence the shape and rigidity of a molecule, which can be critical for its interaction with a biological target. numberanalytics.com For example, the terminal alkyne is particularly useful in "click chemistry" for creating complex molecules. nih.gov Some research on other classes of compounds has shown that the length of an aliphatic alkyne chain can be crucial for interactions with biological receptors.

Analytical and Spectroscopic Characterization Methodologies for 2 Hex 1 Ynyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-Hex-1-ynyl-benzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR methods, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.9 ppm. hmdb.cadocbrown.infochegg.combrainly.com The aldehyde proton is highly deshielded and is observed as a singlet at approximately 10.0 ppm. docbrown.infobrainly.com The protons of the hexynyl group exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the triple bond are expected to resonate around 2.5 ppm, while the other methylene and the terminal methyl protons of the hexyl chain will appear further upfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 7.9 | Multiplet |

| Methylene (-C≡C-CH₂-) | ~2.5 | Triplet |

| Methylene (-CH₂-) | ~1.5 - 1.7 | Multiplet |

| Methylene (-CH₂-) | ~1.4 - 1.6 | Multiplet |

| Methyl (-CH₃) | ~0.9 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield around 192 ppm. docbrown.info The aromatic carbons resonate in the 120-140 ppm range, with the ipso-carbon (the carbon attached to the substituent) showing a distinct chemical shift. docbrown.infohmdb.ca The acetylenic carbons of the alkyne group have characteristic shifts between 80 and 90 ppm. The carbons of the hexyl chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~192 |

| Aromatic (Ar-C) | ~128 - 137 |

| Acetylenic (-C≡C-) | ~80 - 90 |

| Alkyl (-CH₂-, -CH₃) | ~13 - 31 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and instrument frequency.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the hexynyl group to the ortho position of the benzaldehyde (B42025) ring, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons within the hexyl chain and the aromatic ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons, for instance, showing the correlation between the protons on the methylene group adjacent to the alkyne and the aromatic carbons, thereby confirming the substitution pattern. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which can help to confirm the spatial proximity of the hexynyl chain to the aldehyde group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and alkyne moieties. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. docbrown.inforesearchgate.netresearchgate.netchegg.com The C-H stretch of the aldehyde group typically appears as a pair of weak bands around 2850 and 2750 cm⁻¹. docbrown.info The carbon-carbon triple bond (C≡C) of the alkyne will give rise to a weak to medium absorption band in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 |

| Alkyne (C≡C) | Stretch | ~2100 - 2260 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Mass Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov For this compound, GC would be used to assess the purity of the sample, with a single sharp peak indicating a high degree of purity. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (186.25 g/mol ). myskinrecipes.commatrix-fine-chemicals.com The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the loss of the aldehyde proton (M-1), cleavage of the hexyl chain, and fragmentation of the aromatic ring. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₄O), HRMS would be used to confirm its exact mass. The calculated monoisotopic mass of this compound is 186.1045 Da. An HRMS measurement that is very close to this theoretical value provides strong evidence for the correct molecular formula.

Chromatographic Purification Techniques for Research Applications

In the synthesis of ortho-alkynyl benzaldehydes, such as this compound, purification is a crucial step to obtain a product of high purity suitable for subsequent reactions or analyses. acs.orggoogle.com Chromatography, a powerful separation technique, is extensively employed for this purpose. acs.orgnih.gov The choice of chromatographic method depends on factors like the scale of the synthesis, the nature of the impurities, and the required purity of the final product. The fundamental principle involves a stationary phase, a solid or a liquid supported on a solid, and a mobile phase, a liquid or gas that flows through the stationary phase. nih.gov Separation occurs as components of the mixture travel through the system at different rates based on their affinity for the two phases. nih.gov

Flash Chromatography on Silica (B1680970) Gel

Flash chromatography is a widely used and efficient method for the preparative purification of organic compounds in research laboratories. wiley-vch.de It is a type of column chromatography that utilizes a constant and often moderate pressure to accelerate the flow of the mobile phase through the stationary phase, leading to faster and more effective separations compared to traditional gravity-fed column chromatography. nih.gov

For the purification of moderately polar compounds like this compound, silica gel is the most common stationary phase. wiley-vch.dersc.org Silica gel is a porous, granular form of silicon dioxide with a high surface area, characterized by the presence of surface silanol (B1196071) (Si-OH) groups, which makes it a polar adsorbent. nih.gov

The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a column packed with silica gel. A solvent system, referred to as the eluent or mobile phase, is then passed through the column. The choice of eluent is critical for achieving good separation. Typically, a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is used. wiley-vch.dewiley-vch.de The separation is based on the principle of adsorption, where compounds in the mixture adsorb to the polar silica gel surface and desorb back into the mobile phase. acs.org

Less polar compounds have a lower affinity for the silica gel and travel down the column more quickly with the non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and move down the column more slowly. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the adsorbed compounds can be selectively eluted from the column. acs.orgwiley-vch.de For instance, research on related benzaldehyde derivatives often employs a gradient of ethyl acetate in hexanes to purify the desired product. wiley-vch.deamazonaws.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound.

Table 1: Typical Conditions for Flash Chromatography Purification

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (230-400 mesh) | wiley-vch.dewiley-vch.de |

| Mobile Phase (Eluent) | A solvent or mixture of solvents passed through the column to elute the compounds. | Hexanes/Ethyl Acetate (EtOAc), Petroleum Ether/Ethyl Acetate (PE/EA) | wiley-vch.dewiley-vch.dersc.org |

| Elution Technique | The method of passing the eluent through the column. | Gradient Elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) | acs.orgwiley-vch.de |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) | wiley-vch.de |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative separation of compounds. researchgate.net It operates on the same principles as column chromatography but uses very high pressure to pump the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster separation times. researchgate.net

For the purification of this compound, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture. A common stationary phase for RP-HPLC is silica that has been surface-modified with alkyl chains, most commonly C18 (octadecylsilyl) groups, which creates a non-polar ("hydrophobic") surface. researchgate.net

The crude sample is dissolved in the mobile phase and injected into the HPLC system. The separation mechanism is the reverse of normal-phase chromatography. Non-polar compounds, like the hydrocarbon chain of the hexynyl group in this compound, will have a greater affinity for the non-polar C18 stationary phase and will be retained longer on the column. More polar impurities will interact more strongly with the polar mobile phase and elute from the column more quickly.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the separation (gradient elution) to achieve the desired resolution. researchgate.netresearchgate.net Adding a small amount of an acid, like phosphoric acid or acetic acid, to the mobile phase can sometimes improve peak shape and selectivity, especially for compounds with acidic or basic functionalities. researchgate.netsielc.com A UV detector is commonly used to monitor the eluate, as the benzaldehyde moiety is chromophoric and absorbs UV light. researchgate.net

Table 2: Common Parameters for HPLC Purification of Benzaldehyde Derivatives

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Mode | The type of chromatography based on the nature of the stationary and mobile phases. | Reverse-Phase (RP-HPLC) | sielc.com |

| Stationary Phase | The non-polar packing material within the HPLC column. | C18 (Octadecylsilyl-modified silica) | researchgate.net |

| Mobile Phase | The polar solvent mixture pumped through the column. | Acetonitrile/Water, Methanol/Water | researchgate.netsielc.com |

| Additives | Acids added to the mobile phase to improve separation. | Phosphoric acid, Acetic acid | researchgate.netsielc.com |

| Detection | The method used to detect the compound as it elutes from the column. | UV Detection | researchgate.net |

Computational and Theoretical Studies on 2 Hex 1 Ynyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to provide detailed electronic information. nih.gov

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 2-hex-1-ynyl-benzaldehyde would reveal the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals (MOs). The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO represents the outermost electron-filled orbital and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table illustrates the type of data that would be generated from a quantum chemical calculation. The values are for demonstrative purposes only.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Energy difference, indicating chemical reactivity. |

Data is hypothetical and for illustrative purposes.

Reactivity Predictions and Identification of Electrophilic/Nucleophilic Sites

Quantum chemical calculations can generate maps of electrostatic potential (ESP) and electron density, which are invaluable for predicting reactivity. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the following predictions could be made:

Electrophilic Sites: The carbonyl carbon of the aldehyde group is a primary electrophilic site, susceptible to attack by nucleophiles. The carbon atoms of the alkyne group also possess electrophilic character.

Nucleophilic Sites: The oxygen atom of the carbonyl group, with its lone pairs of electrons, is a primary nucleophilic site. The π-system of the benzene (B151609) ring and the triple bond of the alkyne also represent regions of high electron density, capable of acting as nucleophiles in certain reactions.

Analysis of Fukui functions or dual descriptors, derived from conceptual DFT, would provide a more quantitative measure of the local reactivity at each atomic site, distinguishing their susceptibility to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the physical movements and conformational flexibility of atoms and molecules over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a vacuum, in a solvent).

For this compound, MD simulations would be crucial for understanding its conformational landscape. The molecule has several rotatable bonds: the bond connecting the hexynyl group to the benzene ring and the single bonds within the hexyl chain. Rotation around these bonds gives rise to different conformers (spatial arrangements of the atoms).

Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions. The simulations would map the potential energy surface as a function of key dihedral angles, identifying energy minima corresponding to stable conformers and the energy barriers separating them. This information is vital for understanding how the molecule's shape influences its reactivity and potential biological activity.

Table 2: Hypothetical Conformational Analysis Data for this compound

This table provides an example of results from a conformational analysis, showing the relative energies of different spatial arrangements.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75 |

| 2 (Local Minimum) | 60° (gauche) | 1.20 | 20 |

| 3 (Local Minimum) | -60° (gauche) | 1.25 | 5 |

Data is hypothetical and for illustrative purposes.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

As there are no specific biological targets publicly associated with this compound, this section remains speculative. However, if a target were identified, docking studies would proceed by:

Obtaining the 3D structure of the receptor, typically from experimental sources like X-ray crystallography or NMR, or through homology modeling.

Generating a set of plausible conformations for this compound.

Using a docking algorithm to systematically place the ligand into the binding site of the receptor, scoring each potential pose based on a scoring function that estimates the binding free energy.

The results would predict the most stable binding pose and a corresponding binding affinity (often expressed as a docking score or estimated inhibition constant, Ki). Analysis of the best-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the receptor's amino acid residues.

Table 3: Hypothetical Docking Results for this compound with a Putative Receptor

This table illustrates how docking results would be presented, ranking different binding poses and their predicted affinities.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.8 | TYR 84, PHE 258 | π-π Stacking |

| 2 | -7.5 | LEU 45, ILE 90 | Hydrophobic |

| 3 | -7.2 | SER 88 | Hydrogen Bond (with C=O) |

Data is hypothetical and for illustrative purposes. No specific biological receptor for this compound has been identified.

Future Directions and Emerging Research Avenues for 2 Hex 1 Ynyl Benzaldehyde

Exploration of Undiscovered Reactivity Patterns

The true synthetic potential of 2-Hex-1-ynyl-benzaldehyde lies in the creative exploration of the combined reactivity of its aldehyde and alkyne functional groups. While the individual reactions of these groups are well-established, research into their concerted or sequential reactions in a single substrate is a burgeoning field.

The aldehyde functionality is a classic site for nucleophilic addition and condensation reactions. For instance, it readily reacts with amines to form Schiff bases, a transformation widely used in the synthesis of catalysts and biologically active compounds. mdpi.comnih.gov The reactivity of the aldehyde's carbonyl carbon is influenced by the electronic effects of the attached benzene (B151609) ring. stackexchange.comvaia.com

The terminal alkyne group is particularly notable for its participation in "click chemistry," specifically the Huisgen cycloaddition, to form stable triazole rings. myskinrecipes.com This reaction is renowned for its high efficiency and biocompatibility, making it a cornerstone of drug discovery and bioconjugation.

Future research should focus on intramolecular reactions that engage both functional groups, potentially leading to the formation of complex heterocyclic systems in a single step. Another avenue is the exploration of tandem catalytic cycles where one catalyst activates the alkyne while another functionalizes the aldehyde, allowing for the rapid construction of molecular complexity.

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Functional Group(s) Involved | Potential Products | Research Focus |

| Intramolecular Cyclization | Aldehyde & Alkyne | Fused Polycyclic Aromatics, Heterocycles | Catalyst development for novel ring-forming strategies. |

| Tandem Catalysis | Aldehyde & Alkyne | Highly functionalized aromatic compounds | Orthogonal catalyst systems that avoid mutual inhibition. |

| Multicomponent Reactions | Aldehyde, Alkyne, & external reagents | Complex acyclic and cyclic structures | Designing one-pot procedures for increased synthetic efficiency. |

| Enyne Metathesis | Aldehyde (as spectator), Alkyne | Substituted cyclic compounds | Exploring the influence of the ortho-aldehyde group on metathesis outcomes. |

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity or Selectivity

The core structure of this compound is a valuable starting point for the synthesis of new derivatives with tailored biological activities. Its role as a building block for pharmaceuticals and agrochemicals is an area of active investigation. myskinrecipes.com

Derivatization can be pursued through several strategies:

Modification of the Aldehyde Group: Conversion to oximes, hydrazones, or alcohols can introduce new hydrogen bonding capabilities and alter the molecule's polarity and steric profile. Condensation reactions to form Schiff bases are also a viable route to new chemical entities.

Functionalization of the Alkyne Group: The aforementioned click reaction can be used to attach a wide variety of molecular fragments, including sugars, peptides, or fluorescent tags, to create targeted probes or drug candidates.

Substitution on the Aromatic Ring: Introducing substituents on the benzene ring can modulate the electronic properties and conformation of the entire molecule, which can fine-tune its binding affinity to biological targets.

Research efforts are likely to focus on creating libraries of these derivatives for high-throughput screening against various disease targets. The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration into Advanced Materials Science and Engineering

The conjugated system formed by the benzene ring and the alkyne chain makes this compound an intriguing candidate for applications in materials science. myskinrecipes.com This conjugation can facilitate electron delocalization, a key property for organic electronic materials.

Future applications could include:

Organic Semiconductors: Polymerization or co-polymerization of this compound derivatives could lead to new semiconducting polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Liquid Crystals: The rigid, rod-like structure inherent in the molecule is a desirable feature for the design of liquid crystalline materials. myskinrecipes.com By attaching appropriate mesogenic units, it may be possible to create novel liquid crystals with specific phase behaviors and electro-optical properties.

Functional Polymers and Coatings: The aldehyde group provides a convenient handle for grafting the molecule onto polymer backbones or surfaces, creating materials with tailored properties such as altered hydrophobicity, specific ligand-binding capabilities, or responsiveness to external stimuli.

Table 2: Potential Material Science Applications

| Application Area | Relevant Property | Potential Derivative | Research Goal |

| Organic Electronics | π-Conjugation, Charge Transport | Polymers of this compound | High-performance organic semiconductors. |

| Liquid Crystals | Anisotropic Molecular Shape | Ester or ether derivatives | Materials with specific mesophases and switching behavior. |

| Functional Surfaces | Reactive Aldehyde Group | Surface-grafted molecules | Creating smart surfaces with tunable properties. |

Development of Sustainable and Green Synthetic Processes for Scalability

As the potential applications of this compound and its derivatives expand, the development of environmentally friendly and scalable synthetic methods becomes crucial. The principles of green chemistry, which advocate for minimizing waste and using less hazardous substances, provide a framework for this endeavor. acs.orgresearchgate.net

One promising approach is the development of one-pot, multi-step syntheses that reduce the need for intermediate purification steps, thereby saving solvents and energy. acs.orgresearchgate.net For example, a procedure involving the protection of the aldehyde as a stable aluminum hemiaminal allows for subsequent cross-coupling reactions to occur in the same reaction vessel. acs.orgresearchgate.net

Future research in this area will likely concentrate on:

Catalytic Efficiency: Developing more active and robust catalysts, such as palladium nanoparticle systems, that can operate at lower temperatures and with higher turnover numbers. researchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer improved safety, efficiency, and scalability for industrial production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as the Grignard reaction-based synthesis of the isomeric 4-Hex-1-ynylbenzaldehyde.

By focusing on these green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally sustainable for large-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hex-1-ynyl-benzaldehyde, and how can reproducibility be ensured?

- Methodological Answer : A robust synthesis involves coupling hex-1-yne with 2-bromobenzaldehyde via Sonogashira or Cadiot-Chodkiewicz reactions under palladium/copper catalysis. Ensure reproducibility by documenting catalyst loading, solvent purity, temperature control (±2°C), and inert atmosphere conditions (e.g., nitrogen). Characterize intermediates and final products using NMR (¹H/¹³C), IR, and GC-MS. Provide full spectral data and retention times in supplementary materials to enable replication .

Q. How should researchers verify the purity of this compound, and which analytical techniques are critical?

- Methodological Answer : Purity assessment requires multi-technique validation:

- HPLC/GC-MS : Quantify impurities (<0.5% threshold).

- Elemental Analysis : Confirm C/H/O ratios within ±0.3% of theoretical values.

- Melting Point/Rf Values : Compare with literature data (if available).

For novel compounds, include high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or computational model limitations. Address this by:

- Experimental : Record NMR in multiple solvents (CDCl₃, DMSO-d₆) to assess solvent-induced shifts.

- Computational : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate spectra. Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What strategies are effective for optimizing reaction yields in sterically hindered derivatives of this compound?

- Methodological Answer : Steric hindrance can reduce coupling efficiency. Mitigate this by:

- Catalyst Screening : Test bulky ligands (e.g., XPhos) to enhance Pd catalyst stability.

- Solvent Optimization : Use high-polarity solvents (DMF, DMSO) to stabilize transition states.

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (temperature, molar ratios) and interactions .

Q. How should researchers address instability of this compound under ambient storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation. Stabilize the compound by:

- Storage : In amber vials under argon at –20°C, with molecular sieves to absorb moisture.

- Stability Monitoring : Use accelerated degradation studies (40°C/75% RH) and track purity via TGA/DSC to predict shelf life .

Q. What methodologies are recommended for analyzing contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions may stem from trace metal impurities or oxygen sensitivity. Implement:

- Control Experiments : Compare results under strict anaerobic vs. aerobic conditions.

- ICP-MS : Quantify residual metals in substrates.

- Statistical Analysis : Use Grubbs’ test to identify outliers and refine reaction protocols .

Application-Focused Questions

Q. How can this compound be utilized in medicinal chemistry, particularly in lead optimization?

- Methodological Answer : Its aldehyde group enables Schiff base formation with amine-containing biologics. Applications include:

- Proteolysis-Targeting Chimeras (PROTACs) : Link E3 ligase ligands to target proteins.

- SAR Studies : Modify the hexynyl chain length to tune lipophilicity (logP) and membrane permeability. Validate via in vitro cytotoxicity assays (e.g., MTT) and molecular docking .

Data Integrity & Reproducibility

Q. What steps ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.